5-Methoxypyrazine-2-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-methoxypyrazine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-8-4(2-9-5)6(11)10-7/h2-3H,7H2,1H3,(H,10,11) |
InChI Key |
VAVBOSGIAQPPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)NN |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methoxypyrazine 2 Carbohydrazide and Its Analogues
Established Synthetic Pathways for Pyrazine-2-Carboxylic Acid Derivatives
The journey towards 5-methoxypyrazine-2-carbohydrazide and its analogs often begins with the synthesis of pyrazine-2-carboxylic acid derivatives. These serve as crucial precursors, and their preparation is well-documented in chemical literature. Two fundamental reactions in this process are esterification and hydrazinolysis.
Esterification of Pyrazine-2-carboxylic Acids
Esterification of pyrazine-2-carboxylic acids is a primary step to create a more reactive intermediate for further modifications. Various methods have been employed to achieve this transformation.
One common approach involves the use of thionyl chloride to convert the carboxylic acid into its more reactive acyl chloride derivative. nih.govprepchem.commdpi.com This intermediate is then reacted with an appropriate alcohol to yield the desired ester. For example, a mixture of the pyrazine-2-carboxylic acid and thionyl chloride in a solvent like dry benzene (B151609) can be refluxed, followed by removal of excess thionyl chloride. The resulting crude acyl chloride is then reacted with an alcohol, often in the presence of a base like pyridine, to afford the pyrazine-2-carboxylate. mdpi.com
The Yamaguchi esterification is another effective method that avoids the use of thionyl chloride. researchgate.net This process involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). This anhydride subsequently reacts with an alcohol in the presence of a stoichiometric amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), to produce the ester. researchgate.net
Furthermore, direct esterification can be achieved by reacting the pyrazine-2-carboxylic acid with an alcohol in the presence of an acid catalyst. This method is particularly useful for producing isobutyl and isopropyl esters of pyrazine-2-carboxylic acid, which are valuable as they can be purified by distillation. google.com
A study on the synthesis of pyrazine-2-carboxylic acid derivatives also utilized propyl phosphonic anhydride (T3P) as a coupling reagent to facilitate the reaction between substituted pyrazine-2-carboxylic acids and various piperazines. rjpbcs.com
Hydrazinolysis of Pyrazine-2-carboxylates
The conversion of pyrazine-2-carboxylates to the corresponding carbohydrazides is typically achieved through hydrazinolysis. This nucleophilic acyl substitution reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303).
In a typical procedure, the pyrazine-2-carboxylate, such as methyl 5-methylpyrazine-2-carboxylate, is reacted with hydrazine hydrate to yield the carbohydrazide (B1668358). researchgate.net Similarly, ethyl pyrazinoate can be reacted with hydrazine hydrate to produce pyrazinoic acid hydrazide. researchgate.net This reaction is a critical step in creating the hydrazide moiety, which is a key functional group for further derivatization.
Targeted Synthesis of this compound
The specific synthesis of this compound requires a regioselective approach to introduce the methoxy (B1213986) group onto the pyrazine (B50134) ring, followed by the formation of the carbohydrazide.
Regioselective Introduction of the Methoxy Group on the Pyrazine Ring
The introduction of a methoxy group at a specific position on the pyrazine ring is a crucial step that dictates the final structure of the target molecule. Strategies for achieving this regioselectivity are paramount. While direct methoxylation of the pyrazine-2-carbohydrazide (B1222964) is not commonly reported, the synthesis often proceeds by starting with a pre-functionalized pyrazine ring.
One can envision a synthetic route starting from a pyrazine derivative where the 5-position is already substituted with a group that can be converted to a methoxy group, or where a directing group facilitates methoxylation at the desired position. For instance, the synthesis of 3-alkyl-2-methoxypyrazines often involves the methylation of a corresponding hydroxypyrazine precursor. dur.ac.uk A similar strategy could be adapted for the synthesis of 5-methoxypyrazine derivatives.
Optimized Reaction Conditions for High Yield and Purity
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. This includes careful selection of solvents, temperature, reaction time, and purification methods.
For the hydrazinolysis step, the reaction is often carried out in an alcoholic solvent, and the reaction time and temperature are monitored to ensure complete conversion of the ester to the hydrazide. For instance, the reaction of pyrazine-2-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde (B140153) was carried out under reflux in methanol (B129727) for 8 hours. nih.gov After the reaction, the product is often isolated by cooling the reaction mixture and collecting the precipitated solid, which can then be purified by recrystallization. nih.gov
The purity of the final product and intermediates is typically verified using analytical techniques such as Thin Layer Chromatography (TLC), and the structure is confirmed by spectroscopic methods including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netrjpbcs.comresearchgate.netresearchgate.net
Derivatization Chemistry of the this compound Scaffold
The carbohydrazide moiety of this compound is a versatile functional group that allows for a wide range of derivatization reactions. The most common derivatization involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazones.
This reaction is typically carried out by reacting the carbohydrazide with a substituted aromatic or heterocyclic aldehyde or ketone in a suitable solvent, often with catalytic amounts of acid. For example, pyrazine-2-carbohydrazide has been condensed with a variety of substituted aromatic aldehydes to yield a series of pyrazine carbohydrazide derivatives. researchgate.net Similarly, 5-methylpyrazine-2-carbohydrazide (B1341549) has been reacted with differently substituted aromatic carbonyl compounds to produce hydrazones. researchgate.net
The resulting hydrazones often exhibit interesting biological activities, and their synthesis allows for the exploration of structure-activity relationships by varying the substituents on the aldehyde or ketone reactant. The characterization of these derivatives is routinely performed using spectroscopic techniques to confirm their chemical structures. researchgate.netresearchgate.net For instance, the formation of N'-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide was achieved by reacting pyrazine-2-carbohydrazide with 2-hydroxy-3-methoxybenzaldehyde. nih.gov
Synthesis of N'-Substituted Hydrazones and Schiff Bases
The primary reaction for derivatizing this compound is the condensation of its terminal hydrazide nitrogen with various carbonyl compounds, typically aldehydes and ketones, to form N'-substituted hydrazones, also known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry efforts aimed at creating libraries of new chemical entities.
The general synthetic approach involves reacting the parent carbohydrazide with a selected aldehyde or ketone in a suitable solvent, often an alcohol like ethanol. The reaction is frequently catalyzed by a few drops of an acid, such as glacial acetic acid, to facilitate the nucleophilic attack of the hydrazide onto the carbonyl carbon, followed by the elimination of a water molecule.
A study on the synthesis of pyrazine-2-carbohydrazide derivatives, a closely related analogue, demonstrated the condensation with a wide array of substituted aromatic aldehydes. researchgate.net This process yielded a series of N'-arylmethylene pyrazine-2-carbohydrazides. researchgate.net The reaction typically proceeds at room temperature or with gentle heating. rjpbcs.com Similarly, derivatives of 5-methylpyrazine-2-carbohydrazide have been synthesized using this straightforward methodology. researchgate.net
The following table details various N'-substituted hydrazones synthesized from pyrazinoic acid hydrazide, illustrating the breadth of aldehydes that can be employed in this reaction.
Table 1: Examples of N'-Substituted Hydrazones Derived from Pyrazinoic Acid Hydrazide This table is interactive. Click on the headers to sort.
| Compound ID | Aldehyde Reagent | Resulting N'-Substituent | Yield (%) | Ref. |
|---|---|---|---|---|
| PH 1 | Benzaldehyde (B42025) | Phenylmethylene | 72 | researchgate.net |
| PH 2 | Cinnamaldehyde | 3-Phenylprop-2-en-1-ylidene | 54 | researchgate.net |
| PH 3 | Furan-2-carbaldehyde | 3-Furylmethylene | 78 | researchgate.net |
| PH 4 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)methylene | 45 | researchgate.net |
| PH 5 | 2-Chlorobenzaldehyde | (2-Chlorophenyl)methylene | 53 | researchgate.net |
| PH 6 | 3-Chlorobenzaldehyde | (3-Chlorophenyl)methylene | 50 | researchgate.net |
| PH 7 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)methylene | 63 | researchgate.net |
| PH 8 | 2-Nitrobenzaldehyde | (2-Nitrophenyl)methylene | 72 | researchgate.net |
| PH 9 | 3-Nitrobenzaldehyde | (3-Nitrophenyl)methylene | 42 | researchgate.net |
| PH 10 | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylene | 56 | researchgate.net |
| PH 11 | 2-Hydroxybenzaldehyde | (2-Hydroxyphenyl)methylene | 47 | researchgate.net |
| PH 12 | 3-Hydroxybenzaldehyde | (3-Hydroxyphenyl)methylene | 70 | researchgate.net |
| PH 13 | 4-Hydroxybenzaldehyde | (4-Hydroxyphenyl)methylene | 76 | researchgate.net |
Cyclocondensation Reactions to Form Heterocyclic Rings
The carbohydrazide functional group is a valuable precursor for the synthesis of various five-membered heterocyclic rings through cyclocondensation reactions. These reactions typically involve the formation of an intermediate, such as a thiosemicarbazide (B42300), followed by intramolecular cyclization with the elimination of a small molecule like water or hydrogen sulfide.
1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles from a carbohydrazide can be achieved through several routes. One common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by cyclization. chemicalbook.com This reaction, when applied to pyrazine-2-carbohydrazide, yields 5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol. chemicalbook.com The process involves an initial reaction with carbon disulfide, and the resulting intermediate is then refluxed to induce cyclization. chemicalbook.com Another approach involves reacting the hydrazide with an acyl chloride to form an N,N'-diacylhydrazine, which can then be cyclized to the corresponding 1,3,4-oxadiazole (B1194373) using a dehydrating agent like phosphorus oxychloride or Burgess reagent. nih.gov
1,2,4-Triazoles
The construction of a 1,2,4-triazole (B32235) ring often proceeds via a thiosemicarbazide intermediate. This intermediate is synthesized by reacting the carbohydrazide with an appropriate isothiocyanate. nih.gov The resulting N-acylthiosemicarbazide can then undergo base-catalyzed cyclization. For instance, refluxing the thiosemicarbazide derivative in the presence of a base like triethylamine (B128534) or sodium hydroxide leads to the elimination of a water molecule and the formation of the 1,2,4-triazole-3-thione ring system. nih.gov Various substituted isothiocyanates can be used to introduce diversity at the N-4 position of the resulting triazole ring. nih.gov Alternative methods for synthesizing 1,2,4-triazoles include the reaction of hydrazides with amidines in a one-pot process. organic-chemistry.org
Thiadiazoles
Similar to triazoles, the synthesis of 1,3,4-thiadiazoles often utilizes a thiosemicarbazide intermediate derived from the carbohydrazide. nih.gov However, for thiadiazole formation, the cyclization is typically performed under acidic conditions. Treatment of the N-acylthiosemicarbazide with a strong acid, such as concentrated sulfuric acid or orthophosphoric acid, promotes dehydrative cyclization to furnish the 2-amino-substituted 1,3,4-thiadiazole (B1197879) ring. nih.gov The specific substituent on the amino group is determined by the isothiocyanate used in the initial step. nih.gov Other routes to thiadiazoles involve the reaction of carbohydrazides with reagents like thiocarbohydrazide (B147625) or the cyclization of hydrazonoyl halides. epstem.netnih.gov
Table 2: Heterocyclic Systems from Carbohydrazide Precursors This table is interactive. Click on the headers to sort.
| Starting Hydrazide | Key Reagent(s) | Resulting Heterocycle | Reaction Conditions | Ref. |
|---|---|---|---|---|
| Pyrazine-2-carbohydrazide | 1. KOH, Ethanol2. Carbon Disulfide | 5-(Pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol | Reflux | chemicalbook.com |
| Acetic acid hydrazide derivative | Substituted Isothiocyanates | 1-Acylthiosemicarbazide | - | nih.gov |
| 1-Acylthiosemicarbazide | Triethylamine | 1,2,4-Triazole-5(4H)-thione | Cyclization | nih.gov |
| 1-Acylthiosemicarbazide | Orthophosphoric Acid | 1,3,4-Thiadiazole | Cyclization | nih.gov |
Modifications at the Pyrazine Ring via Functional Group Interconversions
While the primary synthetic focus often lies on derivatizing the carbohydrazide moiety, the pyrazine ring itself offers opportunities for functional group interconversions. Although direct examples starting from this compound are not extensively documented in the provided search results, established pyrazine chemistry allows for such modifications.
Strategies for the synthesis of substituted methoxypyrazines suggest that the pyrazine core can be functionalized before or after the elaboration of the carbohydrazide side chain. dur.ac.uk For instance, halogenation of the pyrazine ring is a common transformation. The synthesis of 2-bromo-5-methoxypyrazine (B117211) is known, indicating that a bromine atom can be introduced onto the pyrazine core, which can then serve as a handle for further reactions like cross-coupling. nih.gov
Functional group interconversions could potentially include:
Demethylation: The methoxy group could be converted to a hydroxyl group (a hydroxypyrazine or pyrazinone), which could then be used for further derivatization.
Nucleophilic Aromatic Substitution: The methoxy group, being an activating group, could facilitate nucleophilic substitution at adjacent positions, although this is generally less common than in other heterocyclic systems.
Electrophilic Halogenation: The protons on the pyrazine ring could potentially be substituted with halogens (e.g., bromine or chlorine) to provide intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
These modifications would significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of analogues with altered electronic properties and spatial arrangements.
Advanced Structural Elucidation and Spectroscopic Characterization
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Analysis of the ¹H NMR spectrum of 5-Methoxypyrazine-2-carbohydrazide allows for the identification and characterization of every unique proton within the molecule. The spectrum would be expected to show distinct signals corresponding to the protons on the pyrazine (B50134) ring, the methoxy (B1213986) group, and the carbohydrazide (B1668358) moiety.
The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. Their exact chemical shifts would be influenced by the electronic effects of the methoxy and carbohydrazide substituents. The methoxy group protons (-OCH₃) would present as a sharp singlet, typically around δ 4.0 ppm. The protons of the hydrazide group (-CONHNH₂) would appear as distinct signals. The amide proton (-CONH-) is anticipated to be a broad singlet, with its chemical shift being solvent-dependent, while the amine protons (-NH₂) would also give rise to a broad singlet.
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
| Pyrazine-H | 8.0 - 9.0 | Singlet |
| Pyrazine-H | 8.0 - 9.0 | Singlet |
| Methoxy (-OCH₃) | ~4.0 | Singlet |
| Amide (-CONH-) | Variable | Broad Singlet |
| Amine (-NH₂) | Variable | Broad Singlet |
| Predicted ¹H NMR data for this compound. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would be represented by a distinct peak in the spectrum.
The carbonyl carbon (C=O) of the carbohydrazide group is the most deshielded and would appear significantly downfield, typically in the range of δ 160-170 ppm. The carbon atoms of the pyrazine ring would resonate in the aromatic region, between δ 130 and 160 ppm. The carbon attached to the methoxy group would be found at the lower end of this range due to the electron-donating effect of the oxygen atom. The methoxy carbon itself (-OCH₃) would appear at a much higher field, typically around δ 55 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| Carbonyl (C=O) | 160 - 170 |
| Pyrazine-C (quaternary) | 140 - 160 |
| Pyrazine-C (quaternary) | 140 - 160 |
| Pyrazine-CH | 130 - 150 |
| Pyrazine-CH | 130 - 150 |
| Methoxy (-OCH₃) | ~55 |
| Predicted ¹³C NMR data for this compound. |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While specific 2D NMR data for this compound is not available in the cited literature, the application of these techniques is standard for structural confirmation.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, confirming the positions of the protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the pyrazine CH carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the methoxy and carbohydrazide groups on the pyrazine ring by observing correlations between the pyrazine protons and the methoxy carbon, and the carbonyl carbon, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, helping to confirm the conformation of the molecule, particularly around the rotatable bond of the carbohydrazide side chain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₆H₈N₄O₂), the expected exact mass would be calculated and compared to the measured value, with a high degree of accuracy confirming the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for such a molecule would likely involve the loss of the methoxy group (•OCH₃), the cleavage of the carbohydrazide side chain, and the characteristic fragmentation of the pyrazine ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the amide and amine groups in the carbohydrazide moiety would appear as broad bands in the region of 3200-3400 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretch would be prominent around 1650-1680 cm⁻¹. The N-H bending (amide II) vibration would be observed near 1550 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ region. Vibrations associated with the pyrazine ring (C=N and C=C stretching) would appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Characteristic Vibration | Expected Wavenumber (cm⁻¹) |
| Amine/Amide (N-H) | Stretch | 3200 - 3400 |
| Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 |
| Amide (N-H) | Bend (Amide II) | ~1550 |
| Pyrazine Ring (C=N, C=C) | Stretch | 1400 - 1600 |
| Methoxy (C-O) | Stretch | 1000 - 1300 |
| Predicted IR absorption bands for this compound. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique would yield the absolute conformation of this compound in the solid state, including bond lengths, bond angles, and torsional angles.
While specific crystallographic data for this compound is not found in the provided search results, analysis of related structures, such as derivatives of pyrazine-2-carbohydrazide (B1222964), reveals common features. researchgate.netnih.gov For instance, the pyrazine ring is planar, and there is often extensive hydrogen bonding in the crystal lattice involving the carbohydrazide group. nih.gov An intramolecular hydrogen bond between the amide proton and a pyrazine nitrogen is also a possibility. The crystal packing would be influenced by intermolecular hydrogen bonds, creating a stable three-dimensional network. Such an analysis would provide unequivocal proof of the molecular structure and its preferred conformation in the solid state.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
Density Functional Theory (DFT) is a powerful quantum computational method used to investigate the electronic structure, stability, and reactivity of molecules. For carbohydrazide (B1668358) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, provide crucial data on molecular properties. nih.gov
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. These maps are valuable for understanding potential non-covalent interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. DFT is also employed to predict vibrational frequencies (IR spectra) and NMR chemical shifts, allowing for a direct comparison between theoretical and experimental data to confirm molecular structure. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a molecule is paramount to its biological activity. Conformational analysis of 5-Methoxypyrazine-2-carbohydrazide derivatives often reveals key structural features influencing their interactions. X-ray crystallography studies on related N'-benzylidene-pyrazine-2-carbohydrazides show that the dihedral angles between the pyrazine (B50134) and adjacent benzene (B151609) rings can range significantly, from nearly planar (0-6°) to much larger angles (55-78°), depending on substitutions. nih.gov These conformational preferences are dictated by weak intramolecular and intermolecular forces, including C-H···O/N hydrogen bonds and π-π stacking interactions, which stabilize the crystal lattice. nih.gov
Molecular dynamics (MD) simulations offer a dynamic perspective on conformational behavior in a simulated physiological environment, typically aqueous solutions. For pyrazine-containing compounds, MD simulations can be used to explore the stability of ligand-protein complexes over time. semanticscholar.org These simulations can reveal how the ligand adapts its conformation within the binding pocket and highlight the key interactions that are maintained throughout the simulation, providing a more realistic model of the binding event than static docking alone.
Molecular Docking Studies of this compound Derivatives with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is widely used to screen for potential drug candidates and to understand the structural basis of their activity.
Studies on pyrazine-2-carboxylic acid derivatives, the parent scaffold of this compound, have demonstrated their potential as inhibitors of various enzymes. For example, molecular docking of these derivatives into the active site of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) has been performed to predict their binding interactions. researchgate.net The InhA enzyme is a key target for the development of new antitubercular drugs.
These docking studies show that the pyrazine core can form crucial interactions within the InhA binding pocket. Key interactions often include hydrogen bonds between the carbohydrazide moiety and polar amino acid residues, as well as hydrophobic interactions between the pyrazine ring and nonpolar residues. researchgate.net For example, specific interactions with residues like Gly14 and Phe41 have been identified as potentially responsible for the binding affinity of certain derivatives. researchgate.net The binding mode typically orients the molecule in a way that maximizes these favorable contacts, leading to a stable ligand-receptor complex.
Molecular docking not only predicts binding modes but also helps to elucidate the specific binding sites of ligands on their protein targets. For pyrazine derivatives targeting InhA, the docking studies were performed within the known binding site of the NADH cofactor, indicating a competitive mode of inhibition. researchgate.net The analysis of docking poses for a series of derivatives can reveal a common binding pattern and identify the sub-pockets occupied by different chemical substituents. This information is invaluable for structure-based drug design, as it guides the modification of the ligand to improve its complementarity with the target site and, consequently, its potency and selectivity. For other biological targets, such as G-protein coupled receptors (GPCRs), docking studies have identified allosteric binding sites, which are topographically distinct from the orthosteric site where the endogenous ligand binds. nih.gov
Table 1: Example of Molecular Docking Results for Pyrazine-2-Carboxylic Acid Derivatives with InhA Protein This table is representative of data found in studies on similar compounds and demonstrates the type of results obtained from molecular docking.
| Compound | Rerank Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Derivative 1a | -82.5 | TYR158 | Hydrogen Bond |
| Derivative 1b | -79.1 | GLY96 | Hydrogen Bond |
| Derivative 1c | -86.4 | GLY14, PHE41 | Hydrophobic |
Data adapted from a study on pyrazine-2-carboxylic acid derivatives targeting M. tuberculosis InhA protein. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to classes of compounds structurally related to pyrazine carbohydrazides, like 2-pyrimidine carbohydrazides and 8-amino-imidazo[1,5-a]pyrazines. nih.govjapsonline.com In these studies, a dataset of molecules with known biological activities is aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated.
Statistical methods, such as Partial Least Squares (PLS), are then used to build a model that correlates these fields with activity. nih.gov The predictive power of these models is validated internally (e.g., cross-validation q²) and externally using a test set of compounds (e.g., predictive r²). The results are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA model might show that a bulky, electropositive group is favored in one region, while a CoMSIA model might highlight areas where hydrogen-bond donors are beneficial. nih.gov
Table 2: Representative Statistical Results from 3D-QSAR Studies on Related Heterocyclic Compounds This table contains typical statistical parameters used to validate QSAR models.
| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² (Test Set) | Field Contributions |
|---|---|---|---|---|
| CoMFA | 0.528 | 0.776 | Not Reported | Steric: 55%, Electrostatic: 45% |
| CoMSIA | 0.600 | 0.811 | Not Reported | Steric: 18%, Electrostatic: 25%, Hydrophobic: 22%, H-bond Donor: 15%, H-bond Acceptor: 20% |
Data adapted from a 3D-QSAR study on 2-pyrimidine carbohydrazides. nih.gov
Preclinical Biological Activity and Mechanistic Explorations Excluding Human Clinical Data, Dosage, Safety/adverse Effects
Antimicrobial Activity Investigations (In Vitro Studies)
There is no specific information available regarding the antibacterial efficacy of 5-Methoxypyrazine-2-carbohydrazide. However, studies on its close analog, 5-methylpyrazine-2-carbohydrazide (B1341549), and other pyrazine-2-carbohydrazide (B1222964) derivatives have demonstrated in vitro antibacterial activity.
A series of fourteen 5-methylpyrazine-2-carbohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). ijddr.in Among the tested compounds, derivatives containing 2-nitro, 3-nitro, and 4-nitro benzaldehyde (B42025) showed promising activity against all tested strains. ijddr.in
Another study on a series of pyrazine-2-carbohydrazide derivatives found that they were generally more potent against Gram-positive bacteria compared to Gram-negative bacteria. researchgate.net Specifically, certain derivatives showed activity against E. coli and S. typhi when compared to the standard drug ofloxacin. researchgate.net
| Compound Series | Bacterial Strains Tested | Key Findings | Reference |
|---|---|---|---|
| 5-Methylpyrazine-2-carbohydrazide Derivatives | S. aureus, B. subtilis (Gram-positive) S. typhi, E. coli (Gram-negative) | Nitro-substituted derivatives demonstrated notable activity against both Gram-positive and Gram-negative strains. ijddr.in | ijddr.in |
| Pyrazine-2-carbohydrazide Derivatives | S. aureus, B. subtilis (Gram-positive) E. coli, S. typhi (Gram-negative) | Generally more potent against Gram-positive bacteria. researchgate.net Some derivatives were active against E. coli and S. typhi. researchgate.net | researchgate.net |
In one study, a series of 5-methylpyrazine-2-carbohydrazide derivatives were evaluated against Mycobacterium tuberculosis H37Rv. arabjchem.org Seven of the synthesized compounds exhibited significant antitubercular activity. arabjchem.org The most active compound, 5-methyl-N'-{[4-(dimethylamino)phenyl]methylidene}pyrazine-2-carbohydrazide, was found to be more promising than the standard anti-TB drugs isoniazid (B1672263) and pyrazinamide (B1679903) at certain concentrations. arabjchem.org
Another study also reported on the synthesis of pyrazine-2-carbohydrazide derivatives and their evaluation against the M. tuberculosis H37Rv strain, with some compounds showing promising minimal inhibitory concentrations (MIC). researchgate.net
| Compound Series | Mycobacterium Strain | Key Findings | Reference |
|---|---|---|---|
| 5-Methylpyrazine-2-carbohydrazide Derivatives | Mycobacterium tuberculosis H37Rv | Seven compounds showed remarkable activity. arabjchem.org One derivative was more potent than isoniazid and pyrazinamide at tested concentrations. arabjchem.org | arabjchem.org |
| Pyrazine-2-carbohydrazide Derivatives | Mycobacterium tuberculosis H37Rv | Some derivatives displayed promising antitubercular activity with low MIC values. researchgate.net | researchgate.net |
There is no specific information available on the antifungal spectrum of this compound. However, studies on other pyrazine-2-carbohydrazide derivatives have shown some antifungal potential.
A study on a series of pyrazine-2-carbohydrazide derivatives reported that some compounds exhibited significant inhibitory activity against Aspergillus niger. worldscientific.com
| Compound Series | Fungal Strain Tested | Key Findings | Reference |
|---|---|---|---|
| Pyrazine-2-carbohydrazide Derivatives | Aspergillus niger | Several derivatives showed significant inhibition against this fungal strain. worldscientific.com | worldscientific.com |
Enzyme Inhibition Profiling (In Vitro)
Specific data on the urease inhibitory potential of this compound is not available. However, a study on 5-methylpyrazine carbohydrazide (B1668358) based hydrazones revealed that the parent hydrazide compound showed more activity in urease inhibition than its hydrazone derivatives, although this was at a high concentration. who.intresearchgate.net
| Compound | Enzyme | Key Findings | Reference |
|---|---|---|---|
| 5-Methylpyrazine-2-carbohydrazide | Urease | Showed higher urease inhibition activity compared to its hydrazone derivatives, albeit at a high concentration. who.intresearchgate.net | who.intresearchgate.net |
There is no specific information on other enzyme targets for this compound. Research into related pyrazine-carboxamide structures has identified succinate (B1194679) dehydrogenase (SDH) as a potential target. A study on pyrazine-carboxamide-diphenyl-ethers identified them as novel SDH inhibitors. acs.orgnih.gov Another study on pyrazine-2-carbohydrazide derivatives suggested that they may act by inhibiting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme crucial for the synthesis of the M. tuberculosis cell wall. worldscientific.com
Based on a comprehensive search of available scientific literature, there is currently no published research data regarding the preclinical biological activity of the specific chemical compound This compound .
Therefore, it is not possible to provide an article with the detailed, evidence-based content requested in the specified outline. Searches for information pertaining to the following topics for this compound yielded no results:
Elucidation of Proposed Molecular Mechanisms and Cellular Targets
Cellular Uptake and Localization Studies (Preclinical)
Without any scientific studies on these aspects of this compound, any attempt to generate content for the requested sections would be speculative and would not meet the required standards of scientific accuracy.
Lack of Publicly Available Research Data Precludes Article Generation on this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research information specifically concerning the chemical compound This compound . This absence of data prevents the creation of a scientifically accurate and detailed article as requested.
The initial and subsequent targeted searches for the synthesis, pharmacological activities, and applications in various drug discovery strategies for this compound did not yield any specific results. The search results consistently returned information on related but distinct analogues, most notably 5-Methylpyrazine-2-carbohydrazide itmedicalteam.plresearchgate.net and other pyrazine (B50134) derivatives dur.ac.uknih.gov. While research exists for these related compounds, the strict requirement to focus solely on the 5-methoxy variant cannot be met.
The user's detailed outline necessitated in-depth research findings for each section, including:
Design and Synthesis of Novel Pharmacologically Active Compounds
Application in Molecular Hybridization Strategies
Role in Combinatorial Chemistry and Library Synthesis
Integration into Fragment-Based Drug Discovery Programs
Green Chemistry and Sustainable Synthetic Approaches
Without primary or secondary sources detailing the use of this compound in these contexts, any attempt to generate the requested content would be speculative and fall short of the required standards of accuracy and authoritativeness. Information on related compounds cannot be used as a substitute, as this would violate the explicit instructions to focus solely on the specified chemical.
Therefore, no article can be generated at this time. Further research and publication in the scientific community would be required before a comprehensive article on this compound could be written.
Conclusion
5-Methoxypyrazine-2-carbohydrazide is a multifaceted molecule that integrates the privileged pyrazine (B50134) core with the versatile carbohydrazide (B1668358) functionality. While direct experimental data for this specific compound is limited, a comprehensive analysis of its structure and the well-documented chemistry of its constituent parts allows for a robust understanding of its likely properties and reactivity. Its potential as a building block in coordination chemistry, a versatile intermediate in organic synthesis, and a scaffold for medicinal chemistry research makes it a compound of significant interest for future scientific exploration. Further research to synthesize and characterize this compound and its derivatives is warranted to fully unlock its potential.
Future Research Perspectives and Emerging Directions
Development of Chemoenzymatic or Biocatalytic Synthetic Routes
Traditional chemical syntheses of pyrazine (B50134) derivatives often rely on conditions that are not environmentally benign. researchgate.net The future of synthesizing 5-Methoxypyrazine-2-carbohydrazide and its analogs will likely pivot towards greener, more efficient chemoenzymatic and biocatalytic methods.
Biocatalysis offers a promising alternative, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions. Recent work has demonstrated the feasibility of using enzymes like Lipozyme® TL IM for the amidation of pyrazine esters to produce pyrazinamide (B1679903) derivatives. rsc.org This enzymatic approach simplifies reaction steps and minimizes hazardous reagents, aligning with green chemistry principles. rsc.org Another novel biocatalytic method involves the use of L-threonine dehydrogenase to generate key intermediates for the synthesis of asymmetric pyrazines, achieving yields of up to 96%. researchgate.net
Future research should focus on adapting these biocatalytic strategies for the synthesis of this compound. This could involve a two-step process:
Enzymatic Esterification/Amidation: Developing an enzymatic route to first synthesize the methyl ester of 5-methoxypyrazine-2-carboxylic acid.
Hydrazinolysis: Employing a lipase (B570770) or a similar enzyme to catalyze the subsequent reaction with hydrazine (B178648) hydrate (B1144303) to form the final carbohydrazide (B1668358) product.
The advantages of such a system, particularly a continuous-flow setup, include improved efficiency, scalability, and the potential for a more sustainable industrial production pipeline. rsc.org
| Enzyme/System | Substrate Type | Product Type | Key Advantages | Potential Application for Target Compound |
| Lipozyme® TL IM | Pyrazine esters, amines | Pyrazinamide derivatives | Green solvent, fast reaction time (20 min), high yield (91.6%) | Catalyzing the final hydrazinolysis step. |
| L-threonine dehydrogenase | L-threonine, aldehydes | Asymmetric trisubstituted pyrazines | Uses natural starting materials, broad substrate scope, high yields | Synthesis of novel, substituted pyrazine ring precursors. |
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms involved in both the synthesis and potential biological interactions of this compound is crucial. Advanced spectroscopic techniques, coupled with computational modeling, provide the tools for these investigations.
Future studies could employ real-time monitoring to elucidate reaction kinetics and identify transient intermediates. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of products as the reaction happens. bendola.commdpi.com
Furthermore, fluorescence spectroscopy offers a highly sensitive method to probe the compound's interactions with its environment. dtic.milsemanticscholar.org For instance, investigating the fluorescence behavior of the pyrazine ring in different solvents or upon binding to a biological macromolecule can reveal details about intermolecular forces like hydrogen bonding. dtic.mil Time-resolved fluorescence studies can provide insights into the dynamic processes that occur in the excited state, which is relevant for understanding potential photophysical properties or quenching mechanisms. dtic.mil
Computational methods, particularly Density Functional Theory (DFT), are indispensable for augmenting experimental data. mdpi.commdpi.com DFT calculations can be used to:
Predict the structures of intermediates and transition states. mdpi.com
Calculate theoretical NMR and UV-vis spectra to help interpret experimental results. mdpi.commdpi.com
Probe the electronic structure and aromaticity of the pyrazine ring system. mdpi.com
| Technique | Type of Information | Future Application for this compound |
| In-situ FTIR/NMR | Real-time reaction progress, intermediate identification | Elucidating the mechanism of novel biocatalytic synthetic routes. |
| Time-resolved Fluorescence | Excited-state dynamics, intermolecular interactions | Studying binding kinetics and conformational changes with biological targets. |
| Circular Dichroism (CD) | Changes in macromolecular secondary structure | Assessing the impact of compound binding on protein conformation. semanticscholar.org |
| Density Functional Theory (DFT) | Geometric and electronic structures, theoretical spectra | Predicting reaction pathways and interpreting experimental spectroscopic data. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. ijirt.orgnih.gov These computational tools can be powerfully applied to the future development of analogs of this compound.
One key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com By training ML algorithms on a dataset of pyrazine derivatives with known biological activities, a predictive QSAR model can be built. nih.gov This model could then be used to screen virtual libraries of novel this compound derivatives, prioritizing those with the highest predicted potency or most desirable properties for synthesis and testing. researchgate.net
De novo drug design represents another exciting frontier. nih.govyoutube.com Generative AI models, such as variational autoencoders or generative adversarial networks (GANs), can be trained on the structural rules of known bioactive molecules to design entirely new compounds. nih.gov Such models could be tasked to generate novel pyrazine-based structures that are optimized for specific properties like binding affinity to a particular target, while also considering synthetic accessibility.
| AI/ML Approach | Description | Application to this compound |
| QSAR Modeling | Uses ML to correlate molecular descriptors with biological activity. nih.govmdpi.com | Predict the bioactivity of new analogs before synthesis, guiding lead optimization. |
| Virtual Screening | Computationally screens large compound libraries against a biological target. nih.gov | Identify promising derivatives from vast virtual libraries for further investigation. |
| De Novo Design | Generative models create novel molecular structures with desired properties. nih.govyoutube.com | Design new, optimized pyrazine carbohydrazide scaffolds with enhanced activity or novel functions. |
| Target Prediction | ML models predict potential biological targets based on chemical structure similarity. nih.govresearchgate.net | Identify potential new mechanisms of action for the compound and its analogs. |
Exploration of Novel Biological Targets and Phenotypic Screening Assays (Preclinical)
While the initial interest in pyrazine derivatives often stems from known activities like antitubercular effects, the full biological potential of this compound is likely untapped. nih.govnih.gov Phenotypic screening offers a powerful, unbiased approach to discover novel biological activities without a preconceived target. youtube.com
Unlike target-based screening, which tests a compound against a specific protein, phenotypic screening assesses the compound's effect on cell behavior or morphology in a disease-relevant model. youtube.com This approach can uncover unexpected therapeutic potential. youtube.com Future research should involve screening this compound and a library of its derivatives in a diverse panel of preclinical phenotypic assays. Examples include:
Cancer Cell Line Panels: Screening against a wide array of tumor cell lines from different tissues to identify potential anti-proliferative activity. nih.gov
Immune Cell Assays: Assessing the modulation of cytokine release or immune cell activation in primary cell cultures.
High-Content Imaging Assays: Using automated microscopy to detect changes in subcellular structures or cell morphology indicative of specific mechanisms of action.
A hit from a phenotypic screen initiates a "target deconvolution" process to identify the molecular target responsible for the observed effect. youtube.com This combination of unbiased screening followed by rigorous mechanistic study can link this compound to entirely new therapeutic areas. For example, a pyrazine-based compound was recently identified as a potent inhibitor of Salt-Inducible Kinases 2 and 3 (SIK2/SIK3) through a high-throughput screening campaign, leading to a potential new treatment for inflammatory diseases. acs.org
Development of Specialized Analytical Methods for Detection and Quantification in Complex Biological Matrices (Excluding Human Samples)
Reliable preclinical research depends on the ability to accurately measure compound concentrations in complex biological matrices. The development of robust analytical methods for this compound is a critical step for future in vitro and in vivo (non-human) studies.
Given the compound's structure, a combination of modern extraction techniques and sensitive chromatographic detection is the most promising approach. Future work should focus on developing and validating methods using techniques such as:
Sample Preparation: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) can be optimized to efficiently extract the analyte from matrices like cell culture media, plasma from preclinical species, or tissue homogenates, while removing interfering substances. researchgate.net
Detection and Quantification: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS) will likely provide the required sensitivity and selectivity. researchgate.netacs.org LC-MS/MS is particularly well-suited for analyzing compounds like hydrazides in biological fluids. acs.org
The method validation process would need to establish key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in each relevant biological matrix. Such a validated method is essential for pharmacokinetic and metabolism studies in preclinical models.
| Analytical Step | Technique | Purpose | Reference Example |
| Extraction | Solid-Phase Extraction (SPE) | Isolate analyte and remove interferences from liquid samples. | Used for methoxypyrazine extraction from wine. researchgate.net |
| Extraction | QuEChERS | Fast and effective cleanup for a wide range of analytes in complex matrices. | Evaluated for methoxypyrazine analysis. researchgate.net |
| Separation | HPLC or GC | Separate the analyte from other components in the extracted sample. | GC is a primary method for volatile pyrazines. researchgate.net |
| Detection | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective quantification of the target molecule. | LC-MS/MS used for hydrazine detection in air. acs.org |
Q & A
Advanced Research Question
- NMR and IR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy vs. hydrazide groups). IR confirms carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
- X-Ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. For example, hydrazide derivatives often exhibit planar pyrazine rings with hydrogen-bonded networks .
Data Table :
What computational strategies are effective for predicting the bioactivity of this compound analogs?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ < 10 µM in some analogs) .
- DFT Calculations : B3LYP/6-31G(d) basis sets predict electronic properties (e.g., HOMO-LUMO gaps correlate with antimicrobial potency) .
Key Insight : Substituents at the pyrazine 3-position enhance binding affinity to bacterial enzymes by 30–50% compared to unmodified derivatives .
How do researchers address contradictions in reported biological activities of pyrazine carbohydrazides?
Advanced Research Question
Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 2–64 µg/mL) arise from:
Assay Variability : Broth microdilution vs. agar diffusion methods yield differing results .
Structural Modifications : Electron-withdrawing groups (e.g., –NO₂) improve activity against Gram-negative bacteria but reduce solubility .
Resolution : Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies isolate critical functional groups .
What are the best practices for synthesizing hydrazone derivatives from this compound?
Basic Research Question
Condensation Reaction : React the carbohydrazide with aromatic aldehydes/ketones (e.g., 4-nitrobenzaldehyde) in ethanol under reflux (12–24 hours) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates hydrazones with >95% purity.
Critical Parameters :
- pH control (pH 4–6) prevents decomposition.
- Electron-deficient aldehydes accelerate reaction kinetics .
How do researchers validate the purity and stability of this compound under storage?
Basic Research Question
- HPLC Analysis : C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition when stored in amber vials at –20°C .
What mechanistic insights explain the antimycobacterial activity of this compound derivatives?
Advanced Research Question
- Target Inhibition : Derivatives inhibit M. tuberculosis dihydrofolate reductase (DHFR) with Ki values of 0.8–3.2 µM, disrupting folate biosynthesis .
- Membrane Permeability : Methoxy groups enhance lipophilicity (logP ~1.5), facilitating penetration through mycobacterial cell walls .
How can reaction intermediates be tracked during multi-step syntheses of pyrazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
